1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is commonly used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Metabolic Pathway Analysis
The study by Prakash et al. (2008) involves an EP2 receptor-selective prostaglandin E2 agonist, emphasizing metabolic pathways, including oxidation and C-demethylation of tert-butyl groups. This research provides insights into the enzyme-mediated transformations relevant for drug metabolism and development (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthetic Chemistry Applications
Rossi et al. (2007) and Konda et al. (1999) discuss synthetic methodologies involving tert-butyl and pyrrolidine derivatives. Rossi et al. highlight divergent and solvent-dependent reactions leading to various organic compounds, while Konda et al. detail an efficient synthesis of (pyrrolidin-2-ylidene)glycinates, showcasing the versatility of these compounds in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007); (Konda, Sato, Tsushima, Dodo, Kusunoki, Sakayanagi, Sato, Takeda, & Harigaya, 1999).
Catalysis and Chemical Transformations
Dong et al. (2017) present a palladium catalyst based on tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, demonstrating its application in alkoxycarbonylation of alkenes. This catalyst system showcases the potential for high-efficiency chemical transformations in both industrial and research settings (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Medicinal Chemistry and Drug Design
Research by Bouzard et al. (1992) explores the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives with tert-butyl and pyrrolidine functionalities. These compounds exhibit antibacterial activities, highlighting their potential as therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Green Chemistry and Environmental Considerations
Zhang et al. (2009) develop an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions. This approach emphasizes the importance of developing environmentally benign and efficient catalytic systems for organic transformations (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-5-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-6-7-10-8-9-11(12(16)18-5)15(10)13(17)19-14(2,3)4/h6,10-11H,1,7-9H2,2-5H3/t10?,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDATZBYQWJPSE-DTIOYNMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449782 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
CAS RN |
195964-65-9 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.